Adibendan

Overview

Description

Adibendan is a selective inhibitor of phosphodiesterase 3 (PDE3), a class of enzymes involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). It has been studied for its potential effects on heart output and the dilation of blood vessels . This compound is known for its cardiotonic properties, making it a compound of interest in cardiovascular research .

Mechanism of Action

Target of Action

Adibendan’s primary target is Phosphodiesterase III (PDE III) . PDE III is an enzyme that plays a crucial role in cardiac muscle contraction and vascular smooth muscle relaxation. By inhibiting PDE III, this compound increases the calcium sensitivity of the myocardium .

Biochemical Pathways

The inhibition of PDE III by this compound leads to an increase in cyclic adenosine monophosphate (cAMP) levels . cAMP is a crucial secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. The increase in cAMP is believed to mediate the positive inotropic effect of this compound . Other mechanisms of action, like increased sensitivity of the contractile proteins to calcium, may also be involved .

Result of Action

This compound exerts a positive inotropic effect, meaning it increases the force of the heart’s contractions . This effect is concentration-dependent and partially reversible . It also has slight positive chronotropic effects, leading to an increase in heart rate . These effects make this compound a potent cardiotonic agent, beneficial for conditions like congestive heart failure .

Biochemical Analysis

Biochemical Properties

Adibendan interacts with enzymes, proteins, and other biomolecules in the body. It selectively inhibits phosphodiesterase III (PDE III) activity concentration-dependently . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

This compound influences cell function by increasing the calcium sensitivity of the myocardium . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. It selectively inhibits phosphodiesterase III (PDE III) activity . This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in laboratory settings. It has been observed that this compound exerts a concentration-dependent positive inotropic effect in papillary muscles

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert a positive inotropic effect in guinea-pig hearts

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of phosphodiesterase III (PDE III) activity . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Adibendan can be synthesized through various synthetic routes. One common method involves the reaction of 7,7-dimethyl-2-(pyridin-4-yl)-5,7-dihydroimidazo[4,5-f]indol-6(1H)-one with appropriate reagents under controlled conditions . The industrial production of this compound typically involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Adibendan undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Adibendan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of PDE3 inhibitors and their effects on cAMP levels.

Biology: Investigated for its role in modulating intracellular signaling pathways.

Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases, particularly heart failure.

Industry: Utilized in the development of new cardiotonic agents and other pharmaceutical applications.

Comparison with Similar Compounds

Adibendan is often compared with other PDE3 inhibitors such as milrinone and pimobendan. While all three compounds share similar mechanisms of action, this compound is noted for its higher potency and selectivity for PDE3 . Other similar compounds include saterinone and enoximone, which also inhibit PDE3 but may have different pharmacokinetic profiles and clinical applications .

Properties

IUPAC Name |

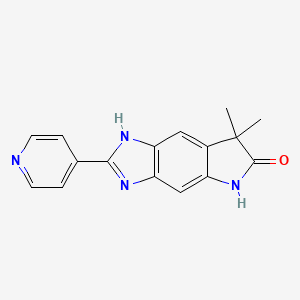

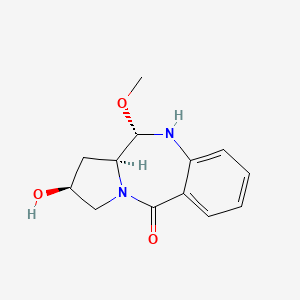

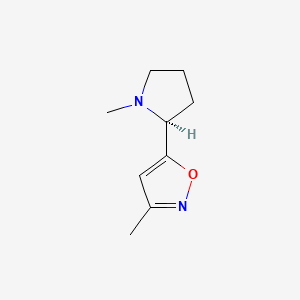

7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQBBHUNDMTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143358 | |

| Record name | Adibendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100510-33-6 | |

| Record name | Adibendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adibendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adibendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)